Azocyclotin

Description

Properties

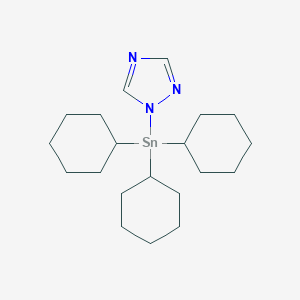

IUPAC Name |

tricyclohexyl(1,2,4-triazol-1-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHBDDJJTDTLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058091 | |

| Record name | Azocyclotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Azocyclotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C)., In water, 0.12 mg/l @ 20 °C. | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.5X10-13 mm Hg at 25 °C | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

41083-11-8 | |

| Record name | Azocyclotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41083-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azocyclotin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041083118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocyclotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tricyclohexylstannyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOCYCLOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4YRQ367KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C (decomposes) | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Azocyclotin: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocyclotin is an organotin acaricide recognized for its efficacy against a wide range of phytophagous mites.[1][2] As a contact poison with long-lasting residual activity, it has been utilized in agriculture to protect various crops, including fruits, vegetables, and ornamentals.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its mode of action, and analytical methodologies, presented for a technical audience of researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, offering a structured overview of its identity and behavior under various conditions.

Table 1: General and Chemical Identifiers

| Property | Value |

| IUPAC Name | tricyclohexyl(1,2,4-triazol-1-yl)stannane[4][5][6] |

| CAS Number | 41083-11-8[1][4][7] |

| Molecular Formula | C₂₀H₃₅N₃Sn[1][4][7] |

| Molecular Weight | 436.2 g/mol [4] |

| Appearance | Colorless crystals or white powder[1][3][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 210 °C (decomposes)[4][7][8] |

| Boiling Point | Decomposes before boiling[9] |

| Water Solubility | 0.12 mg/L at 20 °C[4][7] |

| Solubility in Organic Solvents (g/L at 20 °C) | |

| Dichloromethane: 20-50[4] | |

| Isopropanol: 10-20[4] | |

| Toluene: 2-5[4] | |

| n-Hexane: 0.1-1[4] | |

| Vapor Pressure | 4.5 x 10⁻¹³ mm Hg at 25 °C[4] |

| pKa | 5.36[4][7][8] |

| Log P (Octanol-Water Partition Coefficient) | 5.30[4] |

| Henry's Law Constant | 2.15 x 10⁻¹² atm-cu m/mole (estimated)[4] |

Mode of Action and Metabolism

This compound functions as a potent inhibitor of mitochondrial ATP synthase.[9][10][11] Its mechanism of action involves the disruption of oxidative phosphorylation, a critical process for energy production within the mite's cells. By inhibiting ATP formation, this compound induces paralysis and eventual death of the target organism.[2]

Upon exposure to environmental conditions, particularly in the presence of water, this compound undergoes rapid hydrolysis. This process involves the cleavage of the triazole group, yielding two primary metabolites: cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][8][12] Cyhexatin itself is a recognized acaricide.

References

- 1. fao.org [fao.org]

- 2. pomais.com [pomais.com]

- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 4. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 41083-11-8 [smolecule.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]

- 10. irac-online.org [irac-online.org]

- 11. Insecticide|Insecticide - this compound 25 WP|Chemknock [chemknock.com]

- 12. This compound | 41083-11-8 [chemicalbook.com]

Azocyclotin: A Technical Guide for Researchers

CAS Number: 41083-11-8

Structural Formula: C₂₀H₃₅N₃Sn

This technical guide provides an in-depth overview of the organotin acaricide Azocyclotin, designed for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies.

Physicochemical and Toxicological Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 436.22 g/mol [1] |

| Appearance | White powder/Colorless crystals[1][2] |

| Melting Point | 218.8°C[2] |

| Vapor Pressure | <5 x 10⁻⁵ mbar at 25°C[2] |

| Water Solubility | <0.25 mg/kg[2] |

| Solubility in Solvents | - Isopropanol: 10-20 g/L- Dichloromethane: 20-50 g/L- n-hexane: 0.1-1 g/L- Toluene: 2-5 g/L (all at 20 °C)[3] |

| pKa | 5.36[1] |

| Acute Oral Toxicity (Rat) | LD50: 100 mg/kg[1] |

| Hydrolysis Half-life | - pH 4: 96 hours- pH 7: 81 hours- pH 9: 8 hours (at 22°C)[3] |

Mechanism of Action

This compound functions as a potent contact acaricide.[4] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[5][6] By disrupting the process of oxidative phosphorylation, this compound effectively cuts off the energy supply within the mite's cells, leading to paralysis and eventual death.[4][7] This mechanism of action is effective against all motile stages of mites.[4]

Metabolic Pathway of this compound

This compound undergoes rapid hydrolysis, particularly in aqueous environments, to form cyhexatin (B141804) and 1,2,4-triazole.[3][8] Cyhexatin is then further metabolized. The metabolic degradation is a key aspect of its environmental fate and residue analysis.

References

- 1. This compound STANDARD [chembk.com]

- 2. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 3. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pomais.com [pomais.com]

- 5. irac-online.org [irac-online.org]

- 6. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]

- 7. This compound 25% WP Insecticide - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 8. fao.org [fao.org]

An In-depth Technical Guide on the Synthesis and Biochemical Degradation of Azocyclotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and subsequent biochemical degradation pathway of Azocyclotin, an organotin acaricide. While the synthesis of this compound is a chemical process, its breakdown in biological systems and the environment follows a distinct biochemical pathway. This document elucidates both processes, offering detailed experimental protocols for analysis and presenting quantitative data in a structured format.

Chemical Synthesis of this compound

This compound is synthesized through a multi-step chemical process involving organotin and triazole chemistry[1]. The manufacturing process does not involve enzymatic or biological steps; it is a purely chemical synthesis.

The primary reactants in the synthesis of this compound are tin tetrachloride, chlorocyclohexane (B146310), and 1,2,4-triazole[1][2]. The general process involves the formation of a cyclohexylated tin intermediate, followed by chlorination, alkalization, and reaction with 1,2,4-triazole[1][2].

1.1. Synthesis Workflow

The chemical synthesis of this compound can be summarized in the following key stages:

-

Formation of the Cyclohexylated Tin Intermediate: Tin tetrachloride reacts with chlorocyclohexane to form a cyclohexylated tin compound[1][2].

-

Chlorination and Alkalization: The intermediate undergoes chlorination and subsequent alkalization processes[2].

-

Reaction with 1,2,4-Triazole (B32235): The resulting compound is then reacted with 1,2,4-triazole to yield the final product, this compound[1][2].

A patent for a novel this compound formulation provides specific quantities of raw materials used in its manufacturing process[2].

Data Presentation: Raw Material Composition for this compound Synthesis

| Raw Material | Quantity per Ton of Product |

| Chlorocyclohexane | 1600-1800 kg |

| 1,2,4-Triazole | 230-250 kg |

| Polyoxin | 50-100 kg |

| Tin | 200-300 kg |

| Chlorine | 1600-1800 kg |

| Data sourced from patent CN104418880A[2]. |

Visualization: Chemical Synthesis Workflow of this compound

Caption: Chemical synthesis workflow for this compound production.

Biochemical Degradation Pathway of this compound

Once released into the environment or assimilated by organisms, this compound undergoes a biochemical degradation process. This pathway involves the initial hydrolysis of the molecule, followed by a stepwise loss of its cyclohexyl rings[3][4].

2.1. Degradation Steps

The degradation of this compound proceeds as follows:

-

Hydrolysis: this compound is rapidly hydrolyzed in water, breaking the bond between the tin atom and the triazole ring. This results in the formation of tricyclohexyltin hydroxide (B78521) (cyhexatin) and 1,2,4-triazole[4][5]. This hydrolysis is very rapid, with a reported half-life of less than 10 minutes in aqueous solutions[4].

-

Stepwise De-alkylation: Following hydrolysis, cyhexatin (B141804) undergoes a gradual degradation where the cyclohexyl rings are cleaved from the tin atom one by one. This results in the formation of dicyclohexyltin oxide (DCTO) and subsequently monocyclohexyl stannoic acid (MCTA)[3][4].

Visualization: Biochemical Degradation Pathway of this compound

Caption: Biochemical degradation pathway of this compound.

Data Presentation: Residues of this compound from Supervised Trials

The following table summarizes the residue levels of this compound (measured as the organotin component) in various crops after application.

| Crop | Application Rate ( kg/ha ) | Frequency | Days After Last Treatment | Residues (mg/kg) |

| Apple | 0.3 - 0.65 | 1-3 | 0 | up to 0.35 |

| 21 | ≤ 0.05 | |||

| Kidney Bean | 0.225 | 3 | 21 | Not Detected - 0.15 |

| Eggplant | 0.375 - 0.7 | 1-2 | 14-30 | < Limit of Determination |

| Damson Plums | 0.5 | 3 | 21-28 | 0.2 - 0.25 |

| Strawberry | 0.5 | 2 | 14 | Not Detected |

| Wine Grape | 0.45 - 0.5 | 3-4 | 0 | 0.85 - 2.1 |

| 3 | 28 | < 1.0 | ||

| 4 | 28 | > 1.0 | ||

| Data sourced from Bayer AG supervised trials[3]. |

Experimental Protocols

Detailed methodologies are crucial for the analysis of this compound and its degradation products. The following protocols are based on established methods for residue analysis[3].

3.1. Organotin Residue Analysis (Parent Compound and Metabolites III & IV)

This gas chromatography method is used to determine the total organotin residue, including this compound, tricyclohexyl tin, and dicyclohexyl tin.

-

Sample Preparation and Extraction:

-

Macerate plant, soil, or water samples with water.

-

Treat the macerate with hydrobromic acid in acetone.

-

Extract the mixture with hexane (B92381).

-

-

Derivatization:

-

Evaporate the hexane extract and redissolve the residue in ethyl ether.

-

React the residue with methyl magnesium chloride to methylate the organotin compounds (tricyclohexyl methyl tin and dicyclohexyl dimethyl tin are formed).

-

Hydrolyze the reaction mixture.

-

-

Cleanup:

-

Perform a cleanup step using a Florisil column to remove interfering substances.

-

-

Analysis:

-

Analyze the cleaned-up sample using a gas chromatograph equipped with a flame photometric detector (FPD) with a 394 nm filter.

-

-

Limit of Determination: 0.05 - 0.1 mg/kg.

3.2. Triazole Residue Analysis (Parent Compound and Metabolite II)

This gas chromatography method is specific for the 1,2,4-triazole moiety and does not distinguish between this compound and free 1,2,4-triazole.

-

Sample Preparation and Extraction:

-

Extract plant, soil, or water samples with isopropanol.

-

Follow with a subsequent extraction using chloroform.

-

-

Cleanup:

-

Clean up the extract by precipitation.

-

-

Analysis:

-

Analyze the final extract using a gas chromatograph with a thermionic N-detector (AFID).

-

-

Limit of Determination: 0.1 - 0.2 mg/kg, expressed as this compound.

Visualization: Experimental Workflow for Organotin Residue Analysis

Caption: Workflow for the analysis of organotin residues.

Conclusion

This compound is a synthetic organotin compound produced through a multi-step chemical process. While its synthesis is not biochemical, its fate in the environment and biological systems is governed by a well-defined biochemical degradation pathway. This pathway begins with the rapid hydrolysis of this compound to cyhexatin and 1,2,4-triazole, followed by the progressive loss of cyclohexyl groups. Understanding both the chemical synthesis and the biochemical degradation is essential for assessing its efficacy as an acaricide and its environmental impact. The provided experimental protocols for residue analysis are critical for monitoring its presence and persistence in various matrices.

References

- 1. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]

- 2. CN104418880A - Formula and preparation process of novel this compound - Google Patents [patents.google.com]

- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 4. fao.org [fao.org]

- 5. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Degradation Profile of Azocyclotin: A Technical Overview of its Hydrolysis and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Azocyclotin, an organotin acaricide, is characterized by its rapid degradation in aqueous environments, a process pivotal to understanding its environmental impact and residual presence. This technical guide provides an in-depth analysis of the hydrolysis and degradation pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical transformation.

Core Degradation Pathway

This compound's primary degradation route is hydrolysis, which occurs swiftly under various pH conditions. The molecule cleaves to form cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2][3] This initial and rapid hydrolysis means that environmental and biological systems are predominantly exposed to its degradation products rather than the parent compound.[1]

Following its formation, cyhexatin undergoes further degradation through the sequential loss of its cyclohexyl rings. This process yields dicyclohexyltin oxide (DCTO) and subsequently monocyclohexyl stannoic acid (MCTA).[2] Ultimately, the degradation can proceed to form inorganic tin.[2]

Quantitative Analysis of Hydrolysis

The hydrolysis of this compound is remarkably rapid, with a dissipation time (DT90) of less than 10 minutes in aqueous buffer solutions at pH 4, 7, and 9, as well as in drinking water.[1] This rapid breakdown underscores the transient nature of the parent compound in aquatic environments.

Table 1: Hydrolysis of this compound in Aqueous Solutions

| pH | Temperature (°C) | Dissipation Time (DT90) | Primary Degradation Products | Reference |

| 4 | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |

| 7 | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |

| 9 | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |

| Drinking Water | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |

Decomposition half-times at 22°C have also been reported as 96 hours at pH 4, 81 hours at pH 7, and 8 hours at pH 9.[3]

Degradation in Soil

In terrestrial environments, this compound itself is not persistent. Field experiments have shown that the parent compound is typically measurable for only about one week.[2] The triazole component is generally eliminated to below the limit of determination within 14 days.[2] However, the organotin residues, primarily cyhexatin and its further degradation products, exhibit longer persistence with half-lives ranging from 50 to 90 days in field studies.[2] Laboratory studies have indicated even longer half-lives for the total organotin residues.[2] Leaching of this compound and its primary metabolites is considered minimal due to their low water solubility and tendency to adsorb to soil particles.[2]

Experimental Protocols

Hydrolysis Study Protocol (Based on Scholz, 1998)

This protocol outlines the methodology used to assess the hydrolysis of this compound in aqueous solutions.

-

Test Substance Preparation: Radiolabeled [triazole-3,5-¹⁴C]this compound and [cyclohexyl-UL-¹⁴C]this compound are prepared at a concentration of approximately 30 µg ai/L in 0.01 M buffer solutions at pH 4, 7, and 9, and in drinking water.[1]

-

Incubation: The aqueous buffer solutions are incubated under sterile conditions in the dark at 20°C for 10, 30, and 60 minutes. The drinking water solution is incubated for 10 minutes.[1]

-

Sampling and Analysis: At each time point, aliquots are taken for analysis. The parent compound and its degradation products are separated and quantified using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Identification of Products: The identity of the degradation products (cyhexatin and 1,2,4-triazole) is confirmed by co-chromatography with authentic standards.[1]

Residue Analysis in Plant Material (General Organotin Method)

This protocol provides a general procedure for the determination of this compound and its organotin metabolites in plant samples.

-

Extraction: The plant material is macerated with water and treated with hydrobromic acid in acetone, followed by extraction with hexane (B92381).[2]

-

Derivatization: The hexane extract, after being transferred to ethyl ether, is reacted with methyl magnesium chloride to form the methylated derivatives of the organotin compounds (tricyclohexyl methyl tin and dicyclohexyl dimethyl tin).[2]

-

Cleanup: The derivatized extract is cleaned up using a Florisil column.[2]

-

Quantification: The methylated organotins are quantified by gas chromatography with a flame photometric detector (FPD) using a 394 nm filter. The limits of determination are typically in the range of 0.05 - 0.1 mg/kg.[2]

Modern Analytical Approach: UHPLC-MS/MS

A more recent and sensitive method for the simultaneous analysis of this compound and Cyhexatin in fruit samples involves Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Extraction: Homogenized samples are extracted with acetonitrile (B52724) without the need for derivatization.[4][5]

-

Cleanup: The extract is passed through a Florisil Solid Phase Extraction (SPE) cartridge for cleanup.[4][5]

-

Analysis: The purified extract is analyzed by UHPLC-MS/MS in positive electrospray ionization mode.[4][5] This method offers high sensitivity and specificity, with limits of detection in the range of 0.1–0.3 µg/kg.[4][5]

Visualizing the Degradation Pathway

The following diagrams illustrate the key transformation and analytical workflows for this compound.

Caption: Hydrolysis and degradation pathway of this compound.

Caption: General analytical workflow for this compound residues.

References

- 1. fao.org [fao.org]

- 2. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 3. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Metabolic Fate of Azocyclotin: A Technical Overview for Researchers

An in-depth examination of the metabolic pathways, residue distribution, and experimental methodologies related to the organotin acaricide, Azocyclotin, in key plant and animal models.

This technical guide provides a comprehensive analysis of the metabolic fate of this compound, a widely used organotin acaricide. The following sections detail the biotransformation of this compound in plant and animal systems, present quantitative data on residue levels, and outline the experimental protocols employed in key metabolism studies. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide safety assessment.

Introduction to this compound Metabolism

This compound is an organotin compound that functions as a contact acaricide. Its metabolic fate is of significant interest for assessing potential risks to non-target organisms and for establishing maximum residue limits (MRLs) in agricultural commodities. The primary metabolic pathway of this compound is initiated by the rapid hydrolysis of the parent molecule.

In aqueous environments, as well as in biological systems, this compound is quickly broken down into cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2] Consequently, the metabolic fate of this compound is intrinsically linked to the metabolism of its principal and more stable metabolite, cyhexatin. Subsequent metabolism proceeds through the stepwise removal of the cyclohexyl groups from the tin atom, leading to the formation of dicyclohexyltin oxide (DCTO) and monocyclohexyl stannoic acid (MCTA), and ultimately to inorganic tin.[1][3]

Metabolic Pathway and Experimental Workflow

The metabolic degradation of this compound follows a consistent pattern in both plant and animal models. The initial and rapid hydrolysis is a key feature of its biotransformation.

Experimental investigations into this compound metabolism typically employ radiolabeled compounds to trace the distribution and transformation of the substance within the biological system.

Metabolism in Animal Models

Dairy Cow

A metabolism study was conducted on a single dairy cow to understand the fate of this compound. The study involved daily dosing for five consecutive days.

Quantitative Data

The distribution of radioactivity in the tissues and milk of the dairy cow was quantified, with the highest concentrations found in the liver and kidney. More than 98% of the applied radioactivity was successfully extracted from the tissues.[2]

| Tissue/Milk | Total ¹⁴C Residues (mg/kg as this compound equivalents) | % of Total Radioactivity in Organic Phase | % of Total Radioactivity as this compound/Cyhexatin | % of Total Radioactivity as DCTO | % of Total Radioactivity as MCTA |

| Liver | 0.38 | 91 | 42 | 23 | 26 |

| Kidney | 0.29 | 89 | 38 | 25 | 26 |

| Fat | 0.04 | 71 | 65 | 15 | 10 |

| Muscle | 0.03 | 88 | 57 | 18 | 13 |

| Heart | 0.07 | 97 | 49 | 23 | 16 |

| Milk (mean) | 0.02 | - | 75 | 13 | 12 |

Table 1: Distribution of ¹⁴C-Azocyclotin and its Metabolites in a Lactating Dairy Cow. [2]

Rat

Studies in rats have provided insights into the absorption, distribution, and excretion of cyhexatin, the primary metabolite of this compound. Following oral administration, blood levels of tin were measured to assess absorption and elimination.

Quantitative Data

After a single oral dose of 3 mg/kg body weight of cyhexatin to female rats, tin concentrations in the blood, urine, and feces were determined.

| Time (hours) | Mean Blood Tin Level (µg/L) |

| 0 | 4.3 |

| 0.5 | 6.5 |

| 1 | 7.8 |

| 3 | 8.8 |

| 4 | 7.2 |

| 6 | 5.0 |

| 8 | 4.9 |

| 12 | 4.9 |

| 24 | 3.6 |

Table 2: Mean Blood Tin Levels in Female Rats After a Single Oral Dose of Cyhexatin. [4]

| Sample | Control | Treated |

| Mean Urine Tin Level (µg/L over 24h) | 9.0 | 68.5 |

| Mean Fecal Tin Level (µg/g over 24h) | 1.89 | 176.9 |

Table 3: Mean Tin Levels in Urine and Feces of Female Rats Over 24 Hours Post-Dosing with Cyhexatin. [4]

Metabolism in Plant Models

Apple

A metabolism study on apples provides a clear picture of the degradation of this compound on fruit surfaces and its limited translocation into the fruit pulp.

Quantitative Data

The distribution of radioactivity was measured in the acetone (B3395972) wash, peel, and pulp of apples at various intervals after treatment with ¹⁴C-Azocyclotin.

| Days After Treatment | % of Applied Radioactivity in Acetone Wash (Organosoluble) | % of Applied Radioactivity in Peel | % of Applied Radioactivity in Pulp |

| 0 | 96 | - | - |

| 7 | 66 | - | - |

| 14 | 30 | - | - |

| 21 | 29 | 11 | <1 |

Table 4: Distribution of Applied Radioactivity in Apples Treated with ¹⁴C-Azocyclotin. [1]

On day 21, the composition of the radioactivity recovered from the apple peel was further analyzed.

| Component | % of Recovered Radioactivity in Peel (Day 21) |

| This compound/Cyhexatin | ~9 |

| DCTO and MCTA | ~27 |

| Unidentified (at TLC origin) | 11 |

| Unidentified (in aqueous phase) | 17 |

Table 5: Composition of Radioactivity in Apple Peel 21 Days After Treatment. [1]

Experimental Protocols

Animal Metabolism Study (Dairy Cow)

-

Test Animal: A single lactating dairy cow.

-

Dosing: Dosed for 5 consecutive days with [cyclohexyl-UL-¹⁴C]this compound at a rate of 0.5 mg/kg body weight.

-

Sample Collection: The animal was slaughtered one hour after the final dose. Tissue samples (liver, kidney, fat, muscle, heart) and milk were collected.

-

Extraction: Tissue samples were homogenized with a mixture of acetonitrile (B52724) and hydrochloric acid (99:1). The filtrate was then partitioned with an acetone:chloroform (1:2) mixture.

-

Analysis: Organic tissue extracts were analyzed by Thin Layer Chromatography (TLC). Milk extracts were analyzed by Gas Chromatography (GC). Non-radioactive standards of dicyclohexyl tin oxide (DCTO) and monocyclohexyl stannoic acid (MCTA) were co-chromatographed with the extracts.[2]

Animal Metabolism Study (Rat)

-

Test Animals: Female 10PS Caw rats.

-

Dosing: A single oral dose of 3 mg/kg body weight of technical grade cyhexatin (96% purity) suspended in 5 mg/mL carboxymethyl cellulose (B213188) in water was administered by gavage.

-

Sample Collection: Blood samples were collected at 0.5, 1, 3, 4, 6, 8, 12, and 24 hours post-dosing. Urine and feces were collected over the 24-hour period.

-

Analysis: Blood, urine, and feces were analyzed for tin content.[4]

Plant Metabolism Study (Apple)

-

Test System: Red Delicious apples.

-

Application: A wettable powder formulation of [cyclohexyl-UL-¹⁴C]this compound was applied at a rate of 0.030 kg ai/hL as small droplets to the surface of individual apples. Each apple received 8 µCi of ¹⁴C-azocyclotin.

-

Sample Collection: Five apples were collected at 0, 7, 14, and 21 days post-treatment.

-

Sample Processing: Apples were first washed with acetone. After drying, the apples were peeled. The peel and pulp fractions were pulverized in dry ice.

-

Analysis: The radioactivity in the acetone wash was measured. The pulverized peel and pulp were combusted to ¹⁴CO₂, and the radioactivity was trapped in an alkaline solution and quantified. The organic fraction of the acetone wash was derivatized with phenylmagnesium bromide and subjected to TLC analysis.[1]

Analytical Methods for Residue Analysis

-

Extraction: Samples (grains, fruits, vegetables) are homogenized and extracted with acetone acidified with acetic acid (99:1, v/v). For high-fat matrices, an alkaline degradation step is included to remove fat.

-

Partitioning: The extract is partitioned into n-hexane.

-

Cleanup: Cleanup is performed using a graphitized carbon black cartridge (if necessary) and a synthetic magnesium silicate (B1173343) cartridge.

-

Derivatization: For the determination of the organotin moiety, the residues are ethylated.

-

Detection: Quantification and confirmation are performed using a GC-FPD with an interference filter for tin (wavelength 610 nm). This method can distinguish between cyhexatin and DCTO.[3]

-

Extraction: Homogenized fruit samples are extracted with acetonitrile without derivatization.

-

Cleanup: A cleanup step using a Florisil Solid Phase Extraction (SPE) cartridge is applied.

-

Analysis: The quantification and identification of this compound and cyhexatin are performed using UHPLC coupled to electrospray positive ionization and tandem mass spectrometry (UH-PLC-ESI(+)-MS/MS).[5]

Conclusion

The metabolic fate of this compound in both plant and animal models is characterized by its initial, rapid hydrolysis to cyhexatin and 1,2,4-triazole. The subsequent metabolism of cyhexatin involves a consistent degradation pathway through the sequential loss of its cyclohexyl groups to form dicyclohexyltin oxide (DCTO), monocyclohexyl stannoic acid (MCTA), and ultimately inorganic tin.

Quantitative studies in dairy cows and apples demonstrate the distribution of these residues in various tissues and plant parts. In animals, the liver and kidneys are the primary sites of residue accumulation. In plants, the majority of the residue remains on the surface, with minimal translocation into the pulp. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the robust assessment of this compound and its metabolites. This comprehensive understanding of the metabolic fate of this compound is crucial for conducting accurate risk assessments and ensuring food safety.

References

- 1. Pesticide residues in food 2005 [fao.org]

- 2. fao.org [fao.org]

- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 4. 824. Cyhexatin (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]

- 5. 543. Cyhexatin (Pesticide residues in food: 1981 evaluations) [inchem.org]

Environmental Persistence and Fate of Azocyclotin: A Technical Guide

Abstract

Azocyclotin is an organotin acaricide used to control phytophagous mites on various agricultural crops. Understanding its environmental persistence and fate is critical for assessing its ecological risk. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound. Key findings indicate that this compound is characterized by extremely rapid hydrolysis in aqueous environments, breaking down to form cyhexatin (B141804) and 1,2,4-triazole (B32235). In soil, the persistence of its organotin metabolites is moderate, with half-lives varying significantly between field and laboratory conditions. The primary degradation pathway involves a stepwise loss of cyclohexyl rings. Mobility studies generally show that this compound and its principal organotin metabolites have low potential for leaching into groundwater due to strong adsorption to soil particles. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of degradation pathways and analytical workflows to support researchers and environmental scientists.

Introduction

This compound, 1-(tricyclohexylstannyl)-1H-1,2,4-triazole, is a contact acaricide that has been utilized in agriculture for its efficacy against a wide range of mite species.[1] As an organotin compound, its presence and behavior in the environment are of significant interest due to the potential toxicity of this class of chemicals. The environmental fate of a pesticide governs its potential for exposure to non-target organisms and ecosystems. This guide synthesizes available data on the persistence and transformation of this compound in key environmental compartments, including water and soil, to provide a detailed resource for researchers, scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a chemical is heavily influenced by its intrinsic physical and chemical properties. This compound is a white crystalline powder with very low water solubility and negligible vapor pressure, suggesting it is not prone to volatilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H35N3Sn | [2] |

| Molecular Weight | 436.2 g/mol | [2] |

| Appearance | White powder | [2] |

| Vapor Pressure | 2 x 10⁻⁸ mPa (at 20°C) | [2] |

| Water Solubility | <0.25 mg/L | [3] |

| Log P (octanol/water) | ≥ 6.1 (at pH 7, 20°C) |[2] |

Environmental Fate and Degradation

The degradation of this compound in the environment proceeds through both abiotic and biotic pathways, leading to a series of transformation products.

Abiotic Degradation

3.1.1 Hydrolysis Hydrolysis is the primary and most rapid degradation pathway for this compound in aqueous environments. The bond between the tin atom and the triazole ring is unstable in water, leading to a rapid breakdown. Studies show that this compound hydrolyzes completely within minutes across a range of environmentally relevant pH values.[2] The primary products of this reaction are cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole.[2]

Table 2: Hydrolytic Degradation of this compound in Water (20°C)

| pH | DT90 (Time for 90% degradation) | Reference |

|---|---|---|

| 4 | ≤ 10 minutes | [2] |

| 7 | ≤ 10 minutes | [2] |

| 9 | ≤ 10 minutes |[2] |

3.1.2 Photolysis While cyhexatin, the main hydrolysis product, is known to be degraded by ultraviolet (UV) light, specific quantitative data such as quantum yields for the direct photolysis of this compound in water or on soil surfaces are not well-documented in the reviewed literature.[4][5]

Biotic Degradation in Soil

3.2.1 Aerobic Soil Metabolism In soil, the degradation of this compound's organotin moiety is significantly slower than its initial hydrolysis. Following the rapid formation of cyhexatin, further degradation occurs through microbial action.[3] Field experiments show that the 1,2,4-triazole component is quickly eliminated, typically becoming undetectable within 14 days.[3] The remaining organotin compounds degrade more slowly. There is a notable difference between persistence observed in the field versus in controlled laboratory settings, with laboratory studies showing significantly longer half-lives.[3]

Table 3: Persistence of this compound and its Organotin Metabolites in Soil

| Study Condition | Half-life (DT50) | Comments | Reference |

|---|---|---|---|

| Field Studies | 50 - 90 days | Represents the sum of organotin residues (this compound, Cyhexatin, etc.). | [3] |

| Laboratory Studies | ~200 - 250 days | For this compound and Cyhexatin. | [3] |

| Laboratory Studies | ~1 year | For the sum of all major organotin metabolites. |[3] |

3.2.2 Degradation Pathway The degradation of this compound is a stepwise process. The initial and most rapid step is the hydrolytic cleavage of the 1,2,4-triazole group to form cyhexatin. Subsequently, cyhexatin undergoes a gradual loss of its cyclohexyl rings, forming dicyclohexyl tin oxide (DCTO) and eventually monocyclohexyl stannoic acid (MCTA) and inorganic tin.[3]

Environmental Mobility

Adsorption, Desorption, and Leaching

This compound's very low water solubility and high octanol-water partition coefficient suggest a strong tendency to adsorb to soil and sediment particles.[2][3][6] Leaching studies conducted on multiple soil types found that neither this compound nor its primary organotin metabolites (cyhexatin and DCTO) were detectable in percolated water, indicating minimal vertical movement and a low risk of leaching to groundwater.[3] However, some research suggests this compound may have greater mobility than its metabolite cyhexatin, which is considered practically immobile.[7][8] This potential for mobility could increase the environmental risk before the parent compound fully degrades to the less mobile cyhexatin.[8]

Experimental Methodologies

Residue Analysis

Historically, two main gas chromatography (GC) methods were used for residue analysis.[3]

-

Triazole Method: This method detects the 1,2,4-triazole moiety using a thermionic N-detector (AFID). It cannot distinguish between the parent this compound and free 1,2,4-triazole.[3]

-

Organotin Method: This is the more common approach for determining the persistent residues. It measures the sum of this compound and its organotin metabolites. The process involves extraction with an acidified solvent, derivatization (typically methylation or ethylation) to create volatile compounds, cleanup on a column (e.g., Florisil), and final determination by GC with a flame photometric detector (FPD) specific for tin.[3][9][10]

More recent methods utilize Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which allows for the direct quantification of both this compound and cyhexatin without derivatization.[11]

Hydrolysis Study Protocol (OECD 111 Guideline)

The rapid hydrolysis of this compound was determined using a standardized protocol.[2]

-

Test Substance: Both [triazole-3,5-¹⁴C]this compound and [cyclohexyl-UL-¹⁴C]this compound were used to trace the different parts of the molecule.

-

Test System: Sterile 0.01 M buffer solutions at pH 4, 7, and 9, as well as drinking water.

-

Concentration: Approximately 30 µg/L.

-

Incubation: Solutions were incubated in the dark at a constant temperature (e.g., 20°C) under sterile conditions.

-

Sampling: Aliquots were taken at specified time intervals (e.g., 10, 30, and 60 minutes) and analyzed to determine the concentration of the parent compound and the formation of degradation products.[2]

Aerobic Soil Metabolism Study Protocol (Based on OECD 307)

These studies are designed to determine the rate and pathway of degradation in soil under aerobic conditions.[12][13]

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate a mass balance and identify non-extractable residues and metabolite formation.

-

Soil: A range of representative soil types are used, characterized by their pH, organic carbon content, texture, and microbial biomass.[12]

-

Application: The test substance is applied to soil samples at a rate corresponding to the maximum recommended agricultural application rate.

-

Incubation: The treated soil is maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation flasks to ensure aerobic conditions. Traps for CO₂ and volatile organic compounds are used to quantify mineralization and volatilization.

-

Sampling and Analysis: Soil samples are taken at various intervals over a period of up to 120 days or longer.[12] Samples are extracted and analyzed using methods like HPLC and TLC to separate and identify the parent compound and its metabolites. The rate of degradation (DT50) is calculated using appropriate kinetic models.[14]

Summary and Conclusion

The environmental fate of this compound is dominated by its rapid and complete hydrolysis to cyhexatin and 1,2,4-triazole. This initial transformation is the most critical step in its environmental degradation pathway. While the resulting 1,2,4-triazole moiety degrades quickly in soil, the organotin metabolites, starting with cyhexatin, are moderately persistent, with half-lives ranging from approximately two months in the field to a year or more in laboratory settings. Due to strong sorption to soil organic matter, this compound and its organotin degradants exhibit low mobility, posing a limited risk of groundwater contamination through leaching. The primary environmental exposure concern stems from the persistence and potential toxicity of the organotin metabolites in the upper soil layers.

References

- 1. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. researchgate.net [researchgate.net]

Toxicological Profile of Azocyclotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocyclotin, an organotin compound, has been utilized as a contact acaricide, effective against phytophagous mites.[1] Its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development due to its specific mechanism of action and potential for human and environmental exposure. This technical guide provides a comprehensive overview of the toxicological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemically, this compound is tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[1] A critical aspect of its behavior in biological and environmental systems is its rapid hydrolysis to cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2] Consequently, the toxicological effects of this compound are largely attributable to its hydrolysis product, cyhexatin, and the two compounds are often evaluated together.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin | [1] |

| CAS Number | 41083-11-8 | [1] |

| Molecular Formula | C20H35N3Sn | [1] |

| Molecular Weight | 436.2 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | Decomposes before melting | [1] |

| Vapor Pressure | 2 x 10-8 mPa at 20°C | [1] |

| Hydrolysis | DT90 ≤ 10 minutes (pH 4, 7, or 9) | [1] |

| Solubility in Water | < 0.25 mg/L | [4] |

Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action for this compound and its metabolite, cyhexatin, is the inhibition of mitochondrial ATP synthase, a key enzyme complex in the process of oxidative phosphorylation.[5][6] This disruption of ATP synthesis leads to cellular energy deprivation and, ultimately, cell death. Organotin compounds, including this compound, are thought to interact with the F1Fo ATP synthase complex, specifically with the ion channel of subunit-a, thereby blocking the translocation of protons necessary for ATP production.[6][7]

Toxicokinetics and Metabolism

Upon administration, this compound is rapidly hydrolyzed, primarily to cyhexatin and 1,2,4-triazole.[1][2] This hydrolysis occurs quickly in aqueous environments, including within biological systems.[1] Due to this rapid conversion, the analysis of residues and the assessment of toxicity often focus on cyhexatin.[1]

Studies in rats have shown that after oral administration, a significant portion of this compound and its metabolites are excreted in the feces, with a smaller amount in the urine.[3] The distribution of the compound and its metabolites is extensive, with the highest concentrations found in the liver and kidneys.[3]

Toxicological Data

The toxicological data for this compound is often presented in conjunction with cyhexatin due to its rapid hydrolysis.

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 209 mg/kg bw | [8] |

| LD50 | Rat (female) | Oral | 363 mg/kg bw | [8] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [3] |

| LC50 | Rat | Inhalation | ~0.02 mg/L (4h) | [9] |

This compound is classified as toxic if swallowed and fatal if inhaled.[8] It is a strong skin and eye irritant.[8][9]

Sub-chronic and Chronic Toxicity & Carcinogenicity

Long-term studies in rodents have been conducted to evaluate the chronic toxicity and carcinogenic potential of this compound.

| Study Duration | Species | NOAEL | Key Effects at Higher Doses | Reference |

| 90-day | Rat | 15 ppm (equal to 1.24 mg/kg bw/day) | Decreased body-weight gain | [3] |

| 2-year | Rat | 5 ppm (equal to 0.26 mg/kg bw/day) | Low body weight | [3] |

| 2-year | Mouse | 15 ppm (equal to 2.12 mg/kg bw/day) | Depressed body-weight gain in males | [3] |

There is no indication that this compound is carcinogenic to humans.[8]

Genotoxicity

This compound has been tested in a range of in vitro and in vivo genotoxicity assays. The results of these studies have been consistently negative, indicating that this compound is unlikely to be genotoxic.[3]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are crucial for assessing the potential risks to reproduction and offspring.

| Study Type | Species | NOAEL | Key Effects at Higher Doses | Reference |

| Developmental | Rabbit | 1.5 mg/kg bw/day (for cyhexatin) | Embryotoxicity | [9] |

The 2005 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group Acceptable Daily Intake (ADI) of 0–0.003 mg/kg bw for cyhexatin and this compound and a group Acute Reference Dose (ARfD) of 0.02 mg/kg bw for women of childbearing age.[1]

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

This study aims to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

-

Test System: Typically, young adult rats of a standard laboratory strain are used.

-

Procedure: A single dose of this compound is administered by gavage to fasted animals. A stepwise procedure is used where the results from a small number of animals are used to determine the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation (OECD 404)

This test evaluates the potential of a substance to cause irritation to the skin.

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure: A small amount of the test substance is applied to a shaved area of the skin and covered with a gauze patch for a defined period (e.g., 4 hours).

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

Chronic Toxicity and Carcinogenicity (OECD 452/451)

These long-term studies assess the potential for a substance to cause adverse effects, including cancer, after repeated exposure over a significant portion of the animal's lifespan.

-

Test System: Rodents (rats or mice) are commonly used.

-

Procedure: The test substance is administered daily in the diet at three or more dose levels to groups of animals for a period of 12-24 months. A control group receives the diet without the test substance.

-

Observations: Comprehensive observations are made throughout the study, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, all animals undergo a full necropsy, and a wide range of tissues are examined microscopically.

In Vivo Genotoxicity: Micronucleus Test (OECD 474)

This assay is used to detect the potential of a substance to induce chromosomal damage.

-

Test System: Typically, mice or rats are used.

-

Procedure: The test substance is administered to the animals, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment.

-

Analysis: The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Developmental Toxicity (OECD 414)

This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Test System: Pregnant rats or rabbits are the preferred species.

-

Procedure: The test substance is administered daily to pregnant females during the period of major organogenesis.

-

Observations: The dams are monitored for clinical signs, body weight, and food consumption. Just prior to term, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Environmental Fate and Ecotoxicology

This compound has a low aqueous solubility and is not expected to be mobile in soil.[5][10] It is not considered to be persistent in soil but may be more persistent in aquatic systems under certain conditions.[5] Due to its rapid hydrolysis to cyhexatin, the environmental fate of cyhexatin is also of primary concern. This compound is highly toxic to aquatic organisms, including fish and invertebrates.[5]

Conclusion

The toxicological profile of this compound is characterized by its rapid hydrolysis to cyhexatin, which is the primary driver of its toxicity. The main mechanism of action is the inhibition of mitochondrial ATP synthase, leading to disruption of cellular energy metabolism. This compound exhibits moderate to high acute toxicity via the oral and inhalation routes and is a severe skin and eye irritant. Long-term studies have established NOAELs for chronic toxicity, and it is not considered to be carcinogenic or genotoxic. Developmental toxicity studies have identified embryotoxic effects at high doses. The established ADI and ARfD provide guidance for risk assessment related to human exposure. This in-depth guide, with its compilation of quantitative data, overview of experimental methodologies, and illustration of the mechanism of action, serves as a valuable resource for researchers and professionals working with this compound.

References

- 1. fao.org [fao.org]

- 2. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Invisible Threat: A Technical Guide to the Bioaccumulation Potential of Azocyclotin in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Background

Azocyclotin is an organotin pesticide that has been used to control mites on a variety of agricultural crops. Its environmental fate is of significant concern due to the persistence and toxicity of its degradation products. In aqueous environments, this compound rapidly hydrolyzes into cyhexatin (B141804) and 1,2,4-triazole[1]. Cyhexatin, a more stable organotin compound, is the primary entity of ecotoxicological relevance when considering the long-term impacts and bioaccumulation potential of this compound applications[2]. Organotin compounds are known for their high toxicity and potential to accumulate in living organisms, making a thorough understanding of their bioaccumulation essential for environmental risk assessment[3].

Metabolism of this compound

The metabolism of this compound is a critical factor in understanding its bioaccumulation potential. The primary metabolic pathway involves the cleavage of the triazole group, yielding cyhexatin.

-

In Water: this compound undergoes rapid hydrolysis, with a half-life of less than 10 minutes under various pH conditions, to form cyhexatin and 1,2,4-triazole[1].

-

In Soil: The triazole component of this compound is eliminated relatively quickly, while the organotin residues, primarily as cyhexatin, are more persistent[4].

-

In Organisms: Following exposure, this compound that is not rapidly hydrolyzed can be metabolized. The primary metabolite found in animal tissues is cyhexatin[5].

This rapid conversion to the more persistent cyhexatin means that any assessment of this compound's bioaccumulation potential must focus on the fate and effects of cyhexatin.

Quantitative Bioaccumulation Data

A comprehensive search of scientific literature and environmental toxicology databases did not yield specific, publicly available quantitative data for the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), or Biomagnification Factor (BMF) for this compound or its primary metabolite, cyhexatin. One study reported calculated BCF values of 38 and 64 for a test material in a flow-through fish test; however, the identity of the substance was not disclosed, preventing its definitive attribution to this compound or cyhexatin[6]. The lack of specific data highlights a critical knowledge gap in the environmental risk assessment of this pesticide.

Table 1: Bioaccumulation and Biomagnification Factors for this compound and Cyhexatin

| Factor | Organism | Tissue | Value | Test Duration | Exposure Route | Reference |

| BCF | Data not available | |||||

| BAF | Data not available | |||||

| BMF | Data not available |

Note: Extensive literature searches did not yield specific, quantifiable BCF, BAF, or BMF values for this compound or cyhexatin. The table structure is provided as a template for future data.

Toxicological Impact and Affected Signaling Pathways

The toxicity of this compound is primarily attributed to its metabolite, cyhexatin, which acts as a potent disruptor of several key biological signaling pathways.

Inhibition of Mitochondrial ATP Synthase

The primary mechanism of toxicity for organotin compounds, including cyhexatin, is the inhibition of mitochondrial F1Fo ATP synthase, a critical enzyme complex for cellular energy production[2][3]. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately cell death. The proposed mechanism involves the interaction of the organotin compound with the ion channel of the F0 subunit of the ATP synthase complex[7][8].

Endocrine Disruption

Recent studies have demonstrated that cyhexatin is a potent endocrine-disrupting chemical, interfering with both thyroid hormone and steroid biosynthesis signaling pathways[9][10][11].

Exposure to cyhexatin has been shown to alter the levels of thyroid hormones, which are critical for development and metabolism[9][12][13]. The disruption of this pathway can lead to significant developmental abnormalities.

References

- 1. fao.org [fao.org]

- 2. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]

- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyhexatin causes developmental toxic effects by disrupting endocrine system and inducing behavioral inhibition, apoptosis and DNA hypomethylation in zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

Azocyclotin's mode of action as a contact acaricide

An In-Depth Technical Guide to the Acaricidal Mode of Action of Azocyclotin

Abstract

This compound is an organotin compound that has been utilized as a contact acaricide for the control of phytophagous mites.[1] Its efficacy stems from a highly specific and potent mode of action targeting cellular respiration. This document provides a detailed examination of the biochemical and physiological mechanisms underlying this compound's toxicity to mites. We will explore its chemical properties, its metabolic activation, the molecular target within the mite, and the resulting physiological cascade that leads to mortality. Furthermore, this guide presents quantitative efficacy data and detailed experimental protocols for researchers investigating acaricidal compounds.

Chemical Properties and Metabolic Activation

This compound, with the chemical name tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin, is a member of the organotin class of pesticides.[1] A critical characteristic of this compound is its rapid hydrolysis in the presence of water. The compound quickly breaks down into two primary metabolites: cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1] Studies have shown this hydrolysis to be extremely fast, with a half-life of less than 10 minutes across various pH levels.[1]

This rapid conversion is of paramount importance, as evidence suggests that cyhexatin is the principal active toxicant responsible for the acaricidal effects.[2][3] Therefore, the mode of action described herein is primarily that of cyhexatin, the active metabolite of this compound.

Caption: Hydrolysis of this compound into its primary metabolites.

The Molecular Target: Mitochondrial ATP Synthase

The ultimate target of this compound's active metabolite, cyhexatin, is the mitochondrial F1Fo ATP synthase (also known as Complex V).[2][4] This enzyme is a fundamental component of cellular metabolism, responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[5]

Mitochondrial ATP synthase is a multi-subunit molecular motor composed of two main domains:[5]

-

F1 Domain: A water-soluble peripheral domain that extends into the mitochondrial matrix. It contains the catalytic sites where ADP and inorganic phosphate (B84403) (Pi) are combined to form ATP.

-

Fo Domain: A water-insoluble domain embedded in the inner mitochondrial membrane. It functions as a proton channel, allowing protons (H+) that have been pumped into the intermembrane space by the electron transport chain (ETC) to flow back into the matrix.

The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, catalyzing the synthesis of ATP. This entire process is known as oxidative phosphorylation.[4]

Caption: Overview of mitochondrial oxidative phosphorylation.

Core Mechanism of Action

The toxicity of this compound is a direct result of the disruption of ATP synthesis by its metabolite, cyhexatin. Organotin compounds are known to be potent inhibitors of F1Fo ATP synthase.[4][6]

The mechanism proceeds as follows:

-

Inhibition of the Fo Subunit: Cyhexatin, being lipophilic, accumulates in the mitochondrial inner membrane.[7] It then binds to the Fo subunit of the ATP synthase complex. This binding action physically obstructs the proton channel.[7][8]

-

Disruption of Proton Flow: By blocking the channel, cyhexatin prevents the flow of protons from the intermembrane space back into the mitochondrial matrix. This dissipates the proton motive force that is essential for driving the enzyme's rotation.[7]

-

Cessation of ATP Synthesis: Without the rotational energy provided by the proton flow, the catalytic F1 subunit cannot undergo the necessary conformational changes to synthesize ATP from ADP and Pi.[4]

-

Energy Depletion and Death: The inhibition of ATP production leads to a rapid depletion of cellular energy reserves. This systemic energy crisis results in physiological paralysis and, ultimately, the death of the mite.

References

- 1. aensiweb.com [aensiweb.com]

- 2. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]

- 3. Cyhexatin and fenbutatin-oxide resistance in Pacific spider mite (Acari: Tetranychidae): stability and mode of inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]

- 6. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

History and development of Azocyclotin as a pesticide

An In-depth Technical Guide to the History and Development of Azocyclotin

Introduction and Historical Context

The development of organotin compounds for agricultural use marked a significant advancement in crop protection. The field of organotin chemistry began as early as 1849, with industrial applications emerging around the 1950s for uses including PVC stabilizers, biocides, and agrochemicals.[1] Within this class, this compound (trade name Peropal, code BUE 1452) was introduced in 1978 by Bayer AG as a non-systemic, contact acaricide.[2][3] It proved effective against a wide range of phytophagous mites, particularly spider mites, on crops such as fruits, vines, vegetables, and ornamentals.[2][4][5] this compound offered a long residual activity and was valuable for controlling mite strains that had developed resistance to other chemical classes.[4][6]

This compound is chemically identified as tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[7] It belongs to the organotin miticide chemical class.[8] Due to toxicological and environmental concerns, its use has been restricted in many regions, and it is no longer registered for use in the United States or approved under Regulation (EC) No 1107/2009 in the EU.[9][10]

Chemical and Physical Properties

This compound is a colorless crystalline powder.[2][11][12] Its chemical and physical characteristics are critical to its application, environmental fate, and analytical detection.

| Property | Value | Reference |

| IUPAC Name | tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin | [7][13] |

| CAS Number | 41083-11-8 | [3][7][9] |

| Molecular Formula | C₂₀H₃₅N₃Sn | [7][9][12] |

| Molecular Weight | 436.2 g/mol | [7][9] |

| Appearance | White powder / Colorless crystals | [7][11][12] |

| Melting Point | Decomposes before melting (approx. 210-218.8°C) | [4][7][11] |

| Vapor Pressure | 2 x 10⁻⁸ mPa at 20°C | [7] |

| Water Solubility | <0.25 mg/L (very sparingly soluble) | [4] |

| Relative Density | 1.335 g/cm³ | [7] |

| Hydrolysis (DT₉₀) | ≤ 10 minutes at pH 4, 7, or 9 | [7] |

Synthesis and Formulation

Synthesis

The commercial production of this compound involves a multi-step chemical synthesis.[2][14] The process generally begins with the reaction of tin tetrachloride with a cyclohexylating agent, such as chlorocyclohexane, to form a tricyclohexyltin intermediate.[2][14] This intermediate is then reacted with 1,2,4-triazole (B32235) to yield the final this compound product.[2][14]

Formulation

This compound was primarily marketed as a wettable powder (WP), typically at concentrations of 25% or 50%.[4][5][6] This formulation allows for easy dispersion in water to create a suspension for foliar spray application.[6] Formulations were also available as a 20% Suspension Concentrate (SC).[15]

Mode of Action

This compound is a potent inhibitor of mitochondrial ATP synthase.[2][8] Its mode of action involves the disruption of oxidative phosphorylation, a critical metabolic process for energy production in cells.[3][6][10] By inhibiting the formation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, this compound causes a rapid depletion of energy in the target mite, leading to paralysis and death.[6] This contact-action mechanism is effective against all motile stages of mites, including larvae, nymphs, and adults.[4][6] The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 12B.[2][8]

Metabolism and Environmental Fate

The fate of this compound in the environment is largely dictated by its rapid hydrolysis.[7][16]

Degradation Pathway

In the presence of water, this compound hydrolyzes very quickly (DT₉₀ ≤ 10 minutes), breaking the bond between the tin atom and the triazole ring.[7] This yields two primary products: tricyclohexyltin hydroxide (B78521) (cyhexatin) and 1,2,4-triazole.[7] Cyhexatin, also an acaricide, is the major residue found on crops following this compound application.[7] It undergoes further, slower degradation, with the stepwise loss of cyclohexyl rings to form dicyclohexyltin oxide (DCTO) and monocyclohexyltin oxide (MCTA).[7][9][12]

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]

- 3. Insecticide Pesticide & Acaricide this compound 25% Wp [rayfull.net]

- 4. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 5. This compound 25% WP Insecticide - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 6. pomais.com [pomais.com]

- 7. fao.org [fao.org]

- 8. irac-online.org [irac-online.org]

- 9. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Insecticide|Insecticide - this compound 25 WP|Chemknock [chemknock.com]

- 11. Cas 41083-11-8,this compound | lookchem [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 14. CN104418880A - Formula and preparation process of novel this compound - Google Patents [patents.google.com]

- 15. This compound 20% SC [aokunagro.com]

- 16. What happens to pesticides released in the environment? [npic.orst.edu]

Azocyclotin's Disruption of ATP Formation in Mites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azocyclotin is a potent organotin acaricide that exerts its toxic effect on mites by directly targeting and inhibiting the process of cellular energy production. This technical guide provides an in-depth analysis of the core mechanism of action: the disruption of adenosine (B11128) triphosphate (ATP) formation through the inhibition of mitochondrial F1Fo-ATP synthase. This document outlines the biochemical pathways affected, presents available quantitative data, details relevant experimental protocols for studying this mechanism, and provides visual representations of the key processes. The information herein is intended to support further research, aid in the development of novel acaricides, and inform resistance management strategies.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of oxidative phosphorylation in mite mitochondria.[1] Specifically, it functions as a direct inhibitor of the F1Fo-ATP synthase (also known as Complex V), the terminal enzyme complex of the electron transport chain.